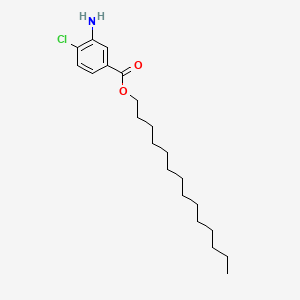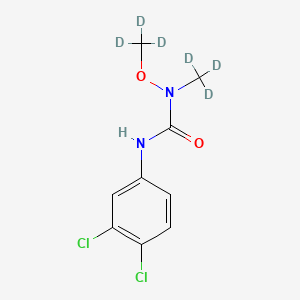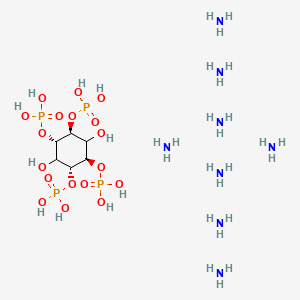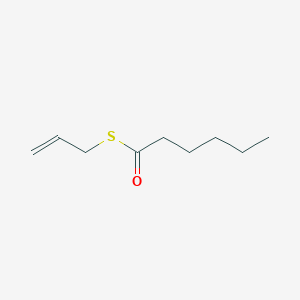
ENMD 547-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ENMD 547-d8 is a deuterium labelled form of ENMD 547 . It is a selective PAR-2 antagonist . The IUPAC name for this compound is 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide .
Molecular Structure Analysis
The molecular formula of this compound is C15H22D8BrN3O2 . The molecular weight is 372.37 . The canonical SMILES representation is CC©CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br .Physical and Chemical Properties Analysis
This compound has a molecular weight of 372.37 . It is stored at 2-8°C . The physical appearance of this compound is not specified . It is soluble in Chloroform, Dichloromethane, and DMSO .Scientific Research Applications
Antiproliferative and Antiangiogenic Activities
ENMD 547-d8, like its parent compound 2ME2, has shown significant antiproliferative and antiangiogenic activities. These properties make it a candidate for cancer treatment, as it can inhibit tumor growth and prevent the formation of new blood vessels necessary for tumor survival and expansion. The improvement in metabolic stability and increased plasma levels compared to 2ME2 suggest that this compound could offer enhanced therapeutic efficacy in clinical settings.
Antitumor Efficacy in Vivo
Research studies have demonstrated this compound's potential in reducing tumor volumes and improving survival times in animal models. Notably, its ability to target microtubules, induce G2-M cell cycle arrest, and promote apoptosis aligns with the desired outcomes for effective cancer therapies. The observed antitumor activity in various tumor models, including breast carcinoma and Lewis lung carcinoma metastatic models, highlights its versatility as a therapeutic agent across different cancer types.
Mechanism of Action
This compound's mechanism of action involves targeting several pathways crucial to tumor growth and survival. This includes inhibition of angiogenesis through targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), as well as inhibiting the mitotic kinase Aurora A. Such multifaceted targeting positions this compound as a promising candidate for treating cancers with these dysregulated pathways.
Clinical Implications
The oral bioavailability of this compound, combined with its antiangiogenic and antiproliferative mechanisms of action, supports its potential use as a therapeutic agent in cancer treatment. The compound's progression into clinical trials underscores its promise, particularly for conditions like platinum-resistant ovarian cancer, where current treatment options are limited.
References
- (Fletcher et al., 2010): Discusses ENMD-547-d8's oral activity, kinase inhibition, antiangiogenic, and antiproliferative mechanisms of action.
- (Lavallee et al., 2008): Highlights significant antitumor activity in vivo following treatment with ENMD-547-d8, a microtubule agent.
- (Pasquier et al., 2010): Examines ENMD-547-d8's dual properties as an antiangiogenic and vascular-disrupting agent.
Mechanism of Action
ENMD 547-d8 dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin, but not with a soluble PAR-1 agonist . It does not inhibit platelet aggregation stimulated by thrombin, suggesting that it does not inhibit PAR-3 or PAR-4 signaling .
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis of ENMD 547-d8 involves the deuteration of ENMD 2076, a small molecule inhibitor of Aurora A and Flt3 kinases, using deuterated reagents.", "Starting Materials": [ "ENMD 2076", "D2O", "NaOD" ], "Reaction": [ "ENMD 2076 is dissolved in D2O.", "NaOD is added to the solution to initiate the deuteration reaction.", "The reaction mixture is stirred at room temperature for several hours.", "The progress of the reaction is monitored by analytical methods such as NMR spectroscopy.", "Once the desired level of deuteration is achieved, the reaction mixture is quenched with an acid to stop the reaction.", "The product, ENMD 547-d8, is then isolated and purified using standard techniques such as chromatography and recrystallization." ] } | |
CAS No. |
1795025-33-0 |
Molecular Formula |
C15H30BrN3O2 |
Molecular Weight |
372.377 |
IUPAC Name |
6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide |
InChI |
InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2; |
InChI Key |
CXPUAJQIKBLGIR-KTSBLNPMSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br |
Synonyms |
6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide; 1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


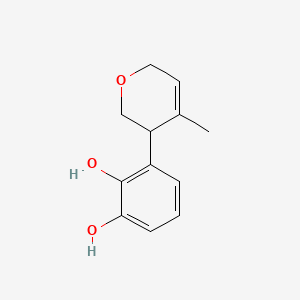

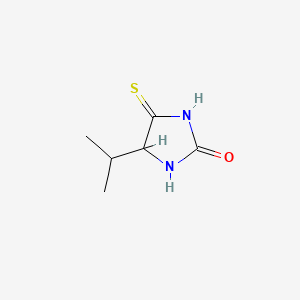
![Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate]](/img/structure/B588701.png)

